molecular formula C10H12N2O3 B13854750 (7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol

(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol

Cat. No.: B13854750
M. Wt: 208.21 g/mol
InChI Key: BVAXZPNWTACQDT-UHFFFAOYSA-N
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Description

(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a member of the class of quinolines, specifically a tetrahydroquinoline derivative. This compound is characterized by the presence of a nitro group at the 7th position and a hydroxymethyl group at the 3rd position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to introduce the nitro and hydroxymethyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is unique due to the specific combination of the nitro and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(7-nitro-1,2,3,4-tetrahydroquinolin-3-yl)methanol

InChI

InChI=1S/C10H12N2O3/c13-6-7-3-8-1-2-9(12(14)15)4-10(8)11-5-7/h1-2,4,7,11,13H,3,5-6H2

InChI Key

BVAXZPNWTACQDT-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC(=C2)[N+](=O)[O-])CO

Origin of Product

United States

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